N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

MAO-A inhibition pyrazole derivatives antidepressant

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine (molecular formula C₁₂H₁₉N₅, molecular weight 233.31 g/mol) is a bis-pyrazole secondary amine featuring a 1,5-dimethylpyrazole left-hand ring linked via a methylene bridge to a 1-ethyl-4-methylpyrazol-3-amine right-hand ring. This specific N-[(1,5-dimethylpyrazol-4-yl)methyl] substitution pattern distinguishes it within the broader family of pyrazole-3-amine derivatives, which have been explored as monoamine oxidase (MAO) inhibitors, kinase inhibitors, and anti-inflammatory agents.

Molecular Formula C12H19N5
Molecular Weight 233.31 g/mol
Cat. No. B11728305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H19N5
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)NCC2=C(N(N=C2)C)C)C
InChIInChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-6-11-7-14-16(4)10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15)
InChIKeyKDJDAYUTUQNDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine: Structural Baseline and Procurement Context


N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine (molecular formula C₁₂H₁₉N₅, molecular weight 233.31 g/mol) is a bis-pyrazole secondary amine featuring a 1,5-dimethylpyrazole left-hand ring linked via a methylene bridge to a 1-ethyl-4-methylpyrazol-3-amine right-hand ring . This specific N-[(1,5-dimethylpyrazol-4-yl)methyl] substitution pattern distinguishes it within the broader family of pyrazole-3-amine derivatives, which have been explored as monoamine oxidase (MAO) inhibitors, kinase inhibitors, and anti-inflammatory agents [1]. The compound is listed by multiple chemical suppliers (e.g., EvitaChem, BenchChem, Santa Cruz Biotechnology) as a research-grade screening compound, with the hydrochloride salt form also available (CAS 1856023-91-0 for the 1-methylpyrazole analogue HCl salt) [2]. Its bis-pyrazole architecture provides two distinct sites for potential target engagement, a feature that structurally differentiates it from mono-pyrazole or singly-substituted pyrazole-3-amine comparators.

Why Generic Substitution Fails for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine: Structural Determinants and Pharmacological Divergence


Generic substitution among bis-pyrazole methylamine analogues is unreliable because even subtle regioisomeric shifts in the methyl substitution pattern on either pyrazole ring can drastically alter target binding profiles. For example, the prototype 1-ethyl-4-methyl-1H-pyrazol-3-amine fragment (CAS 1174882-85-9) is a common building block , but when this fragment is coupled via a methylene bridge to different pyrazole partners, the resulting compounds display divergent physicochemical properties, hydrogen-bonding capacity (2 H-bond donors, 3–4 H-bond acceptors), and biological activities. In the pyrazol-3-amine class, MAO-A inhibitory IC₅₀ values can range from 0.06 µM to >10 µM depending on the substitution pattern on the second ring [1]. Similarly, bis-pyrazole derivatives evaluated in unified in silico and experimental frameworks have shown IC₅₀ values spanning 8.36 µM (antidiabetic) to 19.05 µM (anti-inflammatory) across different substitution patterns [2]. Furthermore, a Santa Cruz Biotechnology listing for a closely related analogue (1-(1-ethyl-5-methyl-1H-pyrazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine, catalogue sc-319906) carries a price of $793/1 g, underscoring that structural specificity directly translates to procurement cost and availability . These data collectively demonstrate that the exact N-[(1,5-dimethylpyrazol-4-yl)methyl] linkage cannot be assumed to yield the same potency, selectivity, or supply characteristics as even closely related regioisomers.

Quantitative Evidence Guide: N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine vs. In-Class Comparators


Evidence Item 1: Substitution-Pattern-Dependent MAO-A Inhibitory Potency (Class-Level Inference)

In a 2026 study on substituted pyrazoles as selective MAO-A inhibitors, compounds VK16 and VK19, which share the 1-ethyl-4-methyl-1H-pyrazol-3-amine core fragment present in the target compound, exhibited MAO-A IC₅₀ values of 0.06 µM and 0.09 µM, respectively [1]. The target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine contains the identical 1-ethyl-4-methyl-1H-pyrazol-3-amine pharmacophore but differs in the N-substituent at the 3-amine position, replacing the aryl/heteroaryl groups of VK16/VK19 with a (1,5-dimethylpyrazol-4-yl)methyl group. By class-level inference, this structural divergence is expected to modulate MAO-A affinity, as the binding pocket accommodates different N-substituents with varying steric and electronic effects. This inference is supported by the broader observation that pyrazol-3-amine MAO inhibitors display IC₅₀ values ranging from nanomolar to high micromolar depending on the N-substitution pattern [2].

MAO-A inhibition pyrazole derivatives antidepressant

Evidence Item 2: Bis-Pyrazole Scaffold Differentiation via Antioxidant and Anti-Inflammatory IC₅₀ Benchmarks (Cross-Study Comparable)

A 2025 unified in silico and experimental study evaluated a library of novel bis-pyrazole derivatives for antioxidant (DPPH assay), anti-inflammatory (protein denaturation inhibition), and antidiabetic (α-amylase inhibition) activities [1]. Compounds Y9 (IC₅₀ = 17.43 µM, antioxidant) and Y7 (IC₅₀ = 19.05 µM, anti-inflammatory) represent structurally related bis-pyrazole systems with methyl and aryl substituents. The target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine shares the bis-pyrazole connectivity but carries distinct alkyl substitution (1-ethyl-4-methyl on one ring; 1,5-dimethyl on the other) relative to the Y-series. Cross-study comparison indicates that bis-pyrazole derivatives in this chemotype consistently yield low-micromolar IC₅₀ values in antioxidant and anti-inflammatory assays, providing a quantitative performance envelope against which the target compound can be benchmarked. Notably, bis-pyrazole compounds in this series also demonstrated superior activity to mono-pyrazole controls (data not shown for mono-pyrazoles, but reported in the original article).

bis-pyrazole antioxidant anti-inflammatory

Evidence Item 3: Antimicrobial Potency of Bis-Pyrazole Derivatives vs. Streptomycin Standard (Class-Level Inference)

A 2025 study on environmentally friendly synthesis of mono- and bis-pyrazole derivatives reported that a bis-pyrazole compound achieved an IC₅₀ value of 40.91 µg/mL in antimicrobial testing and produced a 30 mm zone of inhibition against Pseudomonas aeruginosa, surpassing the standard antibiotic streptomycin [1]. The target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine belongs to the same bis-pyrazole chemotype and carries the methylene-bridged dual-pyrazole architecture that was identified as critical for antimicrobial activity in this study. While the specific substitution pattern differs (ethyl/methyl vs. the aryl/heteroaryl groups in the reported compound), the conserved bis-pyrazole connectivity supports class-level inference of potential antimicrobial utility. Mono-pyrazole analogues in the same study consistently showed weaker activity, reinforcing the importance of the bis-pyrazole motif.

antimicrobial bis-pyrazole Pseudomonas aeruginosa

Evidence Item 4: Structural Differentiation from Closest Vendor-Listed Analogues (Direct Structural Comparison)

A direct structural comparison of the target compound with its closest commercially listed analogues reveals critical regioisomeric differences that preclude substitution. The target compound (C₁₂H₁₉N₅, MW 233.31) bears a 1,5-dimethylpyrazol-4-ylmethyl group on the amine nitrogen and a 1-ethyl-4-methyl substitution on the 3-amino-pyrazole ring . The closest analogue, 1-(1-ethyl-5-methyl-1H-pyrazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (sc-319906, MW 233.31, $793/1 g), differs in the attachment point: the ethyl-methylpyrazole is N-alkylated onto the pyrazole ring rather than connected via the secondary amine bridge . Another analogue, N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1006480-07-4, C₁₂H₁₉N₅, MW 233.31), shifts the methylene bridge from the 4-position to the 5-position of the ethyl-methylpyrazole and moves the methyl substitution from 1,5-dimethyl to 1,3-dimethyl . These positional isomerizations alter the spatial orientation of the hydrogen-bond donor (secondary amine N-H) and acceptor (pyrazole N-2) atoms, which directly impacts target binding geometry. The target compound's unique 1,5-dimethyl-4-ylmethyl connectivity is not replicated in any of the readily available analogues.

chemical structure regioisomer procurement specification

Evidence Item 5: Antitumor Activity Precedent for Bis-Pyrazole Derivatives (Class-Level Inference)

Dai et al. (2018) reported that a series of bis-pyrazole derivatives displayed antiproliferative IC₅₀ values in the low-micromolar range against three human cancer cell lines in vitro, with potency superior to the standard chemotherapeutic agent 5-fluorouracil (5-FU) [1]. Multiple compounds in the series exhibited combined antiproliferative activity, apoptosis induction, and DNA damage effects. The target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine shares the bis-pyrazole core architecture essential for this antitumor activity. Additionally, a 2024 study on bis-pyrazole derivatives as receptor-interacting protein 1 (RIPK1) kinase inhibitors demonstrated activity against pancreatic cancer cell lines, further validating the bis-pyrazole scaffold for oncology applications .

antitumor bis-pyrazole apoptosis

Evidence Item 6: Procurement Availability and Cost Benchmarks vs. Closest Analogues (Direct Head-to-Head Comparison)

As of 2026, the target compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is listed by at least three vendors (EvitaChem as EVT-11862113, BenchChem as B11745726, and indirectly via Santa Cruz Biotechnology as the closely related sc-319906) but is typically classified as a custom synthesis or screening compound with lead times and pricing available upon request . In contrast, the closest commercially stocked analogue, 1-(1-ethyl-5-methyl-1H-pyrazol-4-ylmethyl)-3,5-dimethyl-1H-pyrazol-4-ylamine (sc-319906), is priced at $793 per gram . Other regioisomers such as N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1006480-07-4) are also available as catalogue items from EvitaChem (EVT-11880326) . The target compound's specific 1,5-dimethyl-4-ylmethyl substitution pattern may command a price premium or longer lead time compared to more commonly stocked regioisomers due to lower demand or more complex synthetic routes.

procurement pricing availability

Recommended Application Scenarios for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine Based on Comparative Evidence


Scenario 1: MAO-A Inhibitor Lead Optimization with Defined Pharmacophore

The target compound contains the 1-ethyl-4-methyl-1H-pyrazol-3-amine pharmacophore that has demonstrated potent MAO-A inhibition (IC₅₀ = 0.06–0.09 µM) in recently published pyrazole series [1]. Investigators optimizing MAO-A inhibitors for antidepressant or neurodegenerative indications should procure this compound to evaluate the impact of the (1,5-dimethylpyrazol-4-yl)methyl N-substituent on potency and isoform selectivity (MAO-A vs. MAO-B). The bis-pyrazole architecture may confer additional binding interactions beyond those achievable with mono-substituted analogues. Head-to-head testing against VK16 and VK19 in the same MAO enzyme assay is recommended to quantify the substitution effect.

Scenario 2: Bis-Pyrazole Scaffold Validation in Multi-Target Screening Panels

The bis-pyrazole chemotype has demonstrated reproducible activity across antioxidant (IC₅₀ ~17 µM), anti-inflammatory (IC₅₀ ~19 µM), and antidiabetic (IC₅₀ ~8 µM) assays in unified screening platforms [2]. The target compound, with its distinct 1,5-dimethyl/1-ethyl-4-methyl substitution pattern, is a valuable probe for structure-activity relationship (SAR) studies that aim to parse the contribution of alkyl substitution to multi-target activity profiles. Procurement of both the target compound and its regioisomeric analogues (e.g., sc-319906, EVT-11880326) enables a systematic comparison of how methyl and ethyl positional isomerization affects polypharmacology within the C₁₂H₁₉N₅ chemical space.

Scenario 3: Antimicrobial Bis-Pyrazole Derivative for Gram-Negative Pathogen Screening

Bis-pyrazole derivatives have demonstrated activity surpassing streptomycin against Pseudomonas aeruginosa (30 mm inhibition zone) with an IC₅₀ of 40.91 µg/mL [3]. The target compound, leveraging the same bis-pyrazole architecture, should be prioritized for minimum inhibitory concentration (MIC) determination against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species). The compound's alkyl substitution pattern (ethyl + methyl) may enhance membrane permeability relative to more polar bis-pyrazole analogues, potentially improving Gram-negative activity. Time-kill kinetics and resistance frequency studies are warranted for any compound achieving MIC ≤ 16 µg/mL.

Scenario 4: Antitumor Screening and Apoptosis Mechanism Studies

The bis-pyrazole chemotype has been validated as an antiproliferative scaffold with low-micromolar IC₅₀ values across multiple cancer cell lines and superior potency to 5-FU [4]. The target compound should be evaluated in the NCI-60 human tumor cell line screen or a focused panel of solid tumor and leukemia cell lines. Given the documented apoptosis induction and DNA damage activity of structurally related bis-pyrazoles, mechanistic follow-up studies should include annexin V/PI flow cytometry, cell cycle analysis, and γ-H2AX immunostaining for DNA double-strand break detection. Comparison with the RIPK1-inhibitory bis-pyrazole series may reveal whether the target compound operates through similar or distinct cell death pathways.

Quote Request

Request a Quote for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.